5,5'-((1,1'-Biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid)
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Overview
Description
Chemical Reactions Analysis
CI-924 undergoes various chemical reactions, including:
Oxidation: CI-924 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in CI-924, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CI-924 has been extensively studied for its lipid-lowering effects. It has been shown to increase high-density lipoprotein (HDL) and decrease very low-density lipoprotein (VLDL) levels in patients with hyperlipoproteinaemia . Additionally, CI-924 has been investigated for its effects on hepatic peroxisome proliferation, microsomal enzyme induction, and apoptosis in animal models
Mechanism of Action
CI-924 exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating lipid metabolism and inflammation. By activating PPARs, CI-924 increases the expression of genes involved in lipid metabolism, leading to increased HDL levels and decreased VLDL levels . Additionally, CI-924 has been shown to induce peroxisome proliferation and microsomal enzyme activity in animal models .
Comparison with Similar Compounds
CI-924 is chemically similar to gemfibrozil, another lipid-lowering agent. Both compounds share a biphenyl core structure and have similar effects on lipid metabolism . CI-924 has been shown to have unique effects on hepatic peroxisome proliferation and enzyme induction, which may differentiate it from gemfibrozil . Other similar compounds include fenofibrate and bezafibrate, which also activate PPARs and have lipid-lowering effects.
References
Properties
CAS No. |
79520-77-7 |
---|---|
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-[4-(4-carboxy-4-methylpentoxy)-3-phenylphenoxy]-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C26H34O6/c1-25(2,23(27)28)14-8-16-31-20-12-13-22(21(18-20)19-10-6-5-7-11-19)32-17-9-15-26(3,4)24(29)30/h5-7,10-13,18H,8-9,14-17H2,1-4H3,(H,27,28)(H,29,30) |
InChI Key |
RPGQBVHHFQUGBU-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCOC1=CC(=C(C=C1)OCCCC(C)(C)C(=O)O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(CCCOC1=CC(=C(C=C1)OCCCC(C)(C)C(=O)O)C2=CC=CC=C2)C(=O)O |
Appearance |
Solid powder |
79520-77-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,5'-((1,1-biphenyl)-2,5-diylbis(oxy))bis(2,2-dimethylpentanoic acid) CI 924 CI-924 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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